molecular formula C22H26F3NO B5058268 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine

5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B5058268
M. Wt: 377.4 g/mol
InChI Key: VLTYEMMBKCEHOQ-UHFFFAOYSA-N
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Description

5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a butylcyclohexyl group and a trifluoromethoxyphenyl group

Properties

IUPAC Name

5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3NO/c1-2-3-4-16-5-7-17(8-6-16)19-11-14-21(26-15-19)18-9-12-20(13-10-18)27-22(23,24)25/h9-17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYEMMBKCEHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. The butylcyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-butylcyclohexyl)-2-[4-(methoxy)phenyl]pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-(4-butylcyclohexyl)-2-[4-(fluoromethoxy)phenyl]pyridine: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

    5-(4-butylcyclohexyl)-2-[4-(chloromethoxy)phenyl]pyridine: Similar structure but with a chloromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation.

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